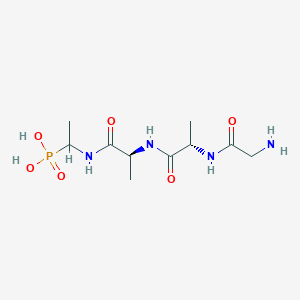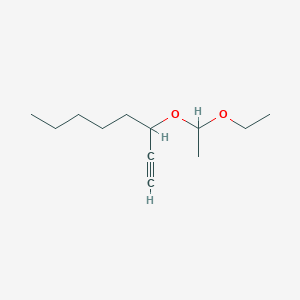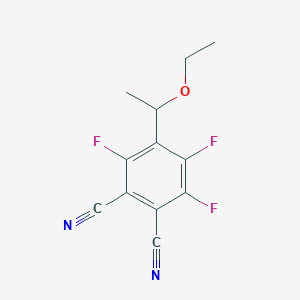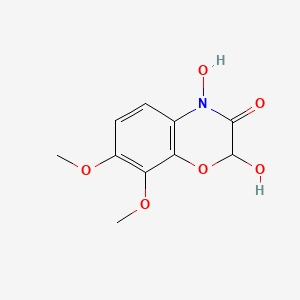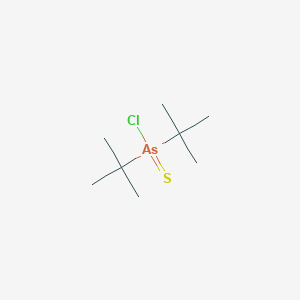
Heptadecanoyl chloride, 17-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecanoyl chloride, 17-bromo- is a brominated derivative of heptadecanoyl chloride It is a long-chain fatty acid chloride with a bromine atom attached to the 17th carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptadecanoyl chloride, 17-bromo- can be synthesized through the bromination of heptadecanoyl chloride. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction typically proceeds as follows:
- Dissolve heptadecanoyl chloride in an appropriate solvent such as carbon tetrachloride.
- Add N-bromosuccinimide and a small amount of AIBN.
- Expose the reaction mixture to light or heat to initiate the radical bromination.
- Isolate the product by standard purification techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of heptadecanoyl chloride, 17-bromo- may involve large-scale bromination processes using similar reagents and conditions as described above. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions and minimizing the risk of hazardous reagent handling .
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecanoyl chloride, 17-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to heptadecanoyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can occur at the bromine site, leading to the formation of heptadecanoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of heptadecanoyl chloride.
Oxidation: Formation of heptadecanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Heptadecanoyl chloride, 17-bromo- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of brominated fatty acid derivatives with biological activity.
Materials Science: Utilized in the preparation of functionalized polymers and surfactants.
Biological Studies: Employed in the study of lipid metabolism and the role of brominated fatty acids in biological systems
Wirkmechanismus
The mechanism of action of heptadecanoyl chloride, 17-bromo- involves its reactivity as a fatty acid chloride and the presence of the bromine atom. The bromine atom can participate in radical reactions, while the acyl chloride group can undergo nucleophilic acyl substitution. These reactions enable the compound to interact with various molecular targets and pathways, including enzyme inhibition and modification of lipid membranes .
Vergleich Mit ähnlichen Verbindungen
Heptadecanoyl chloride, 17-bromo- can be compared with other brominated fatty acid chlorides and non-brominated analogs:
Similar Compounds: Heptadecanoyl chloride, 17-chloro-; Heptadecanoyl chloride, 17-iodo-; Heptadecanoyl chloride.
Uniqueness: The presence of the bromine atom at the 17th position imparts unique reactivity and potential biological activity compared to its non-brominated counterparts .
Eigenschaften
CAS-Nummer |
59446-48-9 |
|---|---|
Molekularformel |
C17H32BrClO |
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
17-bromoheptadecanoyl chloride |
InChI |
InChI=1S/C17H32BrClO/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2 |
InChI-Schlüssel |
PHOKKPIRYLQQEV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCBr)CCCCCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



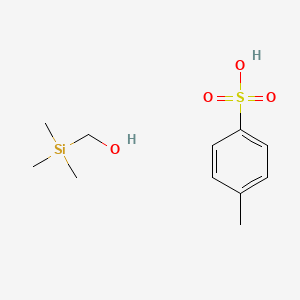
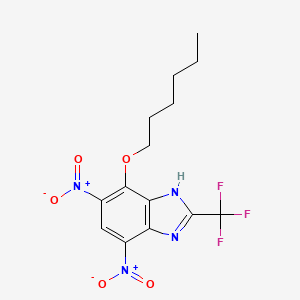

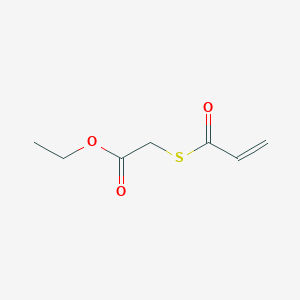
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
